rel-((3R,7aR)-3-(methoxymethyl)hexahydro-1H-pyrrolizin-7a-yl)methanol
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Overview
Description
(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a complex organic compound that belongs to the class of pyrrolizines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolizine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxymethyl Group: This step might involve the use of methoxymethyl chloride in the presence of a base.
Reduction and Functionalization: The final steps could include reduction reactions to obtain the tetrahydro form and functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: Known for their toxic and medicinal properties.
Tetrahydropyrrolizines: Similar in structure but may have different functional groups.
Uniqueness
(rel-(3R,7aR)-3-(Methoxymethyl)tetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is unique due to its specific functional groups and stereochemistry, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[(3R,8R)-3-(methoxymethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-13-7-9-3-5-10(8-12)4-2-6-11(9)10/h9,12H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
UUCHNJCYOVVODQ-NXEZZACHSA-N |
Isomeric SMILES |
COC[C@H]1CC[C@@]2(N1CCC2)CO |
Canonical SMILES |
COCC1CCC2(N1CCC2)CO |
Origin of Product |
United States |
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